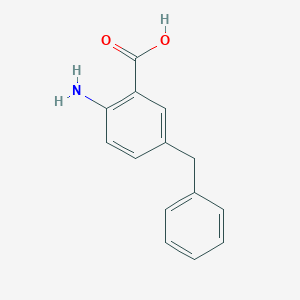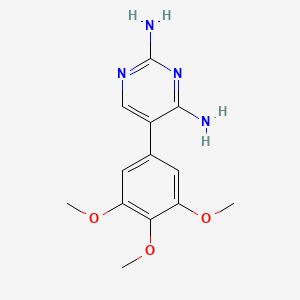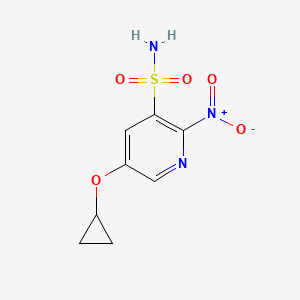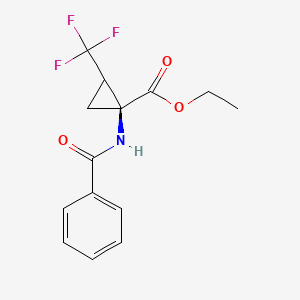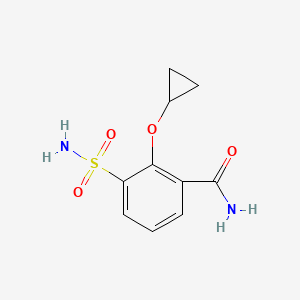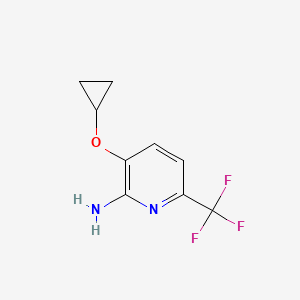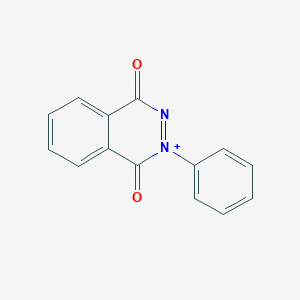![molecular formula C27H18ClN3 B14805440 2-(5-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B14805440.png)
2-(5-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with a chlorine atom and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, where a chlorobiphenyl derivative is coupled with a boronic acid in the presence of a palladium catalyst . The triazine ring is then introduced through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce biphenyl derivatives with varying degrees of hydrogenation .
Scientific Research Applications
2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The triazine ring and biphenyl core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Shares the biphenyl core but lacks the triazine ring, resulting in different chemical and biological properties.
4,6-Diphenyl-1,3,5-triazine: Contains the triazine ring but lacks the biphenyl core, leading to distinct reactivity and applications.
Uniqueness
2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the biphenyl core and triazine ring, which imparts specific chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C27H18ClN3 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(3-chloro-5-phenylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-24-17-22(19-10-4-1-5-11-19)16-23(18-24)27-30-25(20-12-6-2-7-13-20)29-26(31-27)21-14-8-3-9-15-21/h1-18H |
InChI Key |
QFCRVMSYTZGFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


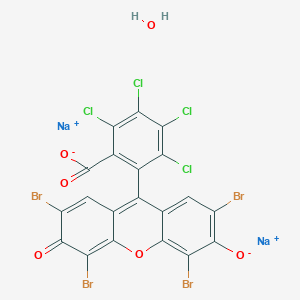
![tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B14805365.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805372.png)
![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14805374.png)
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14805381.png)
